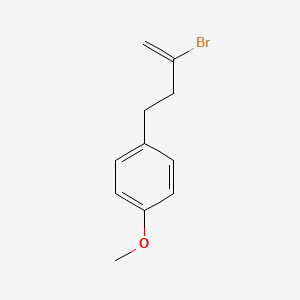

2-Bromo-4-(4-methoxyphenyl)-1-butene

Description

2-Bromo-4-(4-methoxyphenyl)-1-butene is a brominated alkene derivative featuring a 4-methoxyphenyl substituent. This compound is of interest in organic synthesis due to its reactive bromine atom and alkene functionality, which enable participation in cross-coupling reactions, nucleophilic substitutions, and cycloadditions.

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXURZTVNBYWAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635294 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-20-9 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methoxyphenyl)-1-butene can be achieved through various methods. One common approach involves the bromination of 4-(4-methoxyphenyl)-1-butene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methoxyphenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).

Major Products

Substitution: Formation of 4-(4-methoxyphenyl)-1-butene derivatives with various functional groups.

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of 2-Bromo-4-(4-methoxyphenyl)butane.

Scientific Research Applications

2-Bromo-4-(4-methoxyphenyl)-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)-1-butene depends on the specific reaction or biological activity being studied. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho- and Meta-Substituted Derivatives

The positional isomerism of the methoxy group on the phenyl ring significantly influences molecular properties. Key comparisons include:

Key Observations :

- Symmetry Effects : The para-substituted target compound likely exhibits higher crystallinity and melting points compared to ortho/meta isomers due to enhanced molecular symmetry .

- Reactivity : The electron-donating methoxy group in the para position may stabilize intermediates in electrophilic substitutions more effectively than ortho/meta positions, altering reaction pathways.

Functional Group Variants: Carboethoxy vs. Methoxy Substituents

Replacing the methoxy group with a carboethoxy moiety (as in 2-Bromo-4-(4-carboethoxyphenyl)-1-butene) introduces distinct properties:

Implications :

- The carboethoxy derivative’s higher polarity enhances solubility in polar solvents, whereas the methoxy variant may favor hydrophobic environments.

Reactivity in Thiol-Ene Reactions

highlights the utility of brominated alkenes in thiol-ene click reactions. The target compound’s bromine atom and alkene group may enable:

- Polymer Functionalization : Incorporation into polymers via radical-mediated thiol-ene coupling.

- Side-Chain Modification : Post-polymerization reactions to introduce polar groups (e.g., hydroxyls) for enhanced hydrophilicity .

Biological Activity

2-Bromo-4-(4-methoxyphenyl)-1-butene is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for various applications in medicinal chemistry and biology.

Chemical Structure and Properties

The chemical formula for this compound is C11H13BrO. Its structure features a brominated butene chain attached to a para-substituted methoxyphenyl group, which contributes to its unique reactivity patterns.

The precise mechanism of action for this compound remains largely uncharacterized. However, potential mechanisms can be hypothesized based on structural analogs:

- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their conformation and function. This can lead to either activation or inhibition depending on the target molecule.

- Metabolic Pathways : It is plausible that this compound interacts with metabolic enzymes, influencing pathways such as glycolysis or the citric acid cycle. This interaction could affect overall metabolic flux and energy production within cells.

Table 1: Comparative Analysis of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Enzyme modulation | Hypothetical based on structure |

| Analogous brominated compounds | Anti-inflammatory | |

| Chalcone derivatives | MAO inhibition |

Case Study: Related Brominated Compounds

Research on brominated phenolic compounds has demonstrated anti-inflammatory properties and potential neuroprotective effects. These findings suggest that this compound could exhibit similar activities, warranting further investigation into its therapeutic potential .

Dosage Effects in Animal Models

Preliminary studies indicate that dosage significantly influences the biological effects of similar compounds. Low doses may enhance metabolic activity and stress responses, while high doses could lead to toxicity and cellular damage. Understanding these thresholds is critical for determining safe and effective dosing regimens in potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.